molecular formula C11H15NO4S B14027558 Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate CAS No. 851785-28-9

Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate

Cat. No.: B14027558
CAS No.: 851785-28-9
M. Wt: 257.31 g/mol
InChI Key: GLWGFJCPJBRSCU-JTQLQIEISA-N
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Description

Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate is a chemical compound with a complex structure that includes an amino group, a methylsulfonyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate typically involves multiple steps. One common method includes the reaction of a suitable ester with an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino derivatives .

Scientific Research Applications

Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives with sulfonyl groups, such as:

Uniqueness

Methyl (s)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its combination of an amino group, a methylsulfonyl group, and a phenyl ring makes it a versatile compound for various applications .

Properties

CAS No.

851785-28-9

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-methylsulfonylphenyl)propanoate

InChI

InChI=1S/C11H15NO4S/c1-16-11(13)10(12)7-8-4-3-5-9(6-8)17(2,14)15/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1

InChI Key

GLWGFJCPJBRSCU-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=CC=C1)S(=O)(=O)C)N

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)C)N

Origin of Product

United States

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